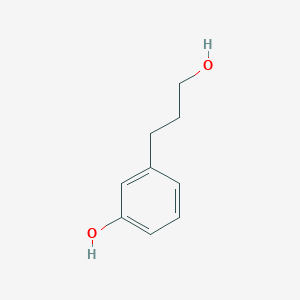

3-(3-Hydroxypropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQDIGAZKJXXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438466 | |

| Record name | 3-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-74-4 | |

| Record name | 3-Hydroxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Hydroxypropyl)phenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of 3-(3-Hydroxypropyl)phenol, a bifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental chemical and structural properties, supported by spectroscopic insights. This document outlines a robust, laboratory-proven synthetic protocol and purification strategy, explaining the scientific rationale behind each step. Furthermore, the guide investigates the compound's reactivity and highlights its role as a key building block in the development of targeted therapeutics, thereby serving as a critical resource for scientists in the pharmaceutical and chemical research sectors.

Introduction and Strategic Overview

This compound is an organic molecule featuring a phenol moiety substituted with a 3-hydroxypropyl chain at the meta-position. This unique arrangement confers dual reactivity: the phenolic hydroxyl group offers a site for nucleophilic attack, etherification, and esterification, while the primary aliphatic alcohol can be readily oxidized or converted into a leaving group for substitution reactions. This versatility makes it a valuable intermediate in multi-step syntheses where precise control over functional group manipulation is paramount. Its utility is particularly pronounced in the field of drug development, where it serves as a scaffold for constructing complex molecules with specific pharmacodynamic and pharmacokinetic profiles. This guide is structured to provide both foundational knowledge and practical, actionable insights for professionals leveraging this compound in their research.

Core Structural and Physicochemical Properties

A comprehensive understanding of the intrinsic properties of this compound is essential for its effective use in experimental design, from reaction setup to final purification.

Chemical Structure

The molecular architecture is the primary determinant of the compound's reactivity and physical characteristics.

Figure 1: Chemical Structure of this compound (CAS: 1424-74-4).

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound, which are critical for handling, reaction design, and purification.

| Property | Value | Source(s) |

| CAS Number | 1424-74-4 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | Not precisely defined; high boiling point expected | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water. | |

| pKa | ~10 (predicted for the phenolic hydroxyl group) | [4][5] |

Synthesis and Purification Protocol

A reliable and scalable synthesis of this compound is achieved through the selective reduction of 3-hydrocinnamaldehyde. This section provides a validated laboratory procedure.

Synthesis via Selective Carbonyl Reduction

Principle: The core of this synthesis is the chemoselective reduction of an aldehyde in the presence of a phenol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is deliberate; it is a mild reducing agent that readily reduces aldehydes and ketones but is unreactive towards the aromatic ring and phenolic hydroxyl group under these conditions. This selectivity obviates the need for a protecting group strategy for the phenol, streamlining the synthesis and improving atom economy.

Detailed Experimental Protocol:

-

Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydrocinnamaldehyde (1 equivalent) in absolute ethanol (15 mL per gram of aldehyde). The use of ethanol as a solvent is advantageous as it effectively dissolves both the organic substrate and the borohydride reagent.

-

Controlled Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0-5 °C. This step is critical for managing the exothermicity of the reduction reaction, preventing side reactions and ensuring safety.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise over 30-45 minutes. The slow, controlled addition is a key self-validating step; it maintains the low temperature and prevents a rapid, potentially hazardous evolution of hydrogen gas.

-

Reaction Monitoring & Completion: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the total consumption of the starting aldehyde spot.

-

Quenching: Once complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the dropwise addition of 1 M aqueous HCl until gas evolution ceases and the solution is slightly acidic (pH ~6). This neutralizes the reactive hydride and hydrolyzes the borate-ester intermediates.

-

Solvent Removal & Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (3 x 50 mL) to extract the product. Ethyl acetate is an excellent choice for its ability to efficiently solvate the product while being immiscible with the aqueous phase.

-

Purification: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield this compound as a pure compound.

Figure 2: A validated workflow for the synthesis and purification of this compound.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic methods. The expected data for this compound are as follows:

-

¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (~6.6-7.2 ppm) corresponding to the four protons on the substituted benzene ring. The aliphatic portion will display three distinct signals: a triplet around 2.6 ppm for the benzylic methylene (CH₂) protons, a multiplet around 1.8 ppm for the central methylene protons, and a triplet around 3.6 ppm for the methylene protons adjacent to the primary alcohol. The two hydroxyl protons (phenolic and alcoholic) will likely appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum will show six distinct signals in the aromatic region (~113-157 ppm) and three signals in the aliphatic region (~32, 34, and 62 ppm) for the propyl chain carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band from approximately 3200-3600 cm⁻¹, indicative of the O-H stretching of both the phenolic and alcoholic groups. Additional key peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2950 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z = 152, confirming the molecular weight.[3][6]

Reactivity and Application in Drug Design

The synthetic value of this compound lies in the orthogonal reactivity of its two hydroxyl groups. The phenolic hydroxyl is weakly acidic and can be selectively deprotonated with a mild base (e.g., K₂CO₃) for subsequent alkylation or acylation. The primary alcohol is neutral and requires a stronger base for deprotonation but is readily oxidized or converted to a sulfonate ester (e.g., tosylate, mesylate) to facilitate nucleophilic substitution.

This predictable reactivity has been exploited in the synthesis of numerous pharmaceutical agents. For example, it is a key precursor for certain classes of selective estrogen receptor modulators (SERMs) and other receptor ligands where the phenol can act as a hydrogen bond donor/acceptor and the propyl chain serves as a linker to connect to other pharmacophoric elements. While phenolic compounds can face metabolic liabilities (e.g., rapid glucuronidation), their strategic inclusion is often critical for target binding.[7] The use of bioisosteres for the phenol group is a common strategy to mitigate these issues, but the parent phenol scaffold, as found in this molecule, remains a foundational starting point in many drug discovery campaigns.[7]

Safety and Handling

As a phenol derivative, this compound requires careful handling to minimize exposure.

-

General Handling: Always handle in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Hazards: The compound is expected to cause skin and serious eye irritation. Inhalation may cause respiratory tract irritation. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a highly valuable bifunctional intermediate that offers synthetic chemists a reliable platform for constructing complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool, particularly for researchers and professionals in the field of drug development. The protocols and insights provided in this guide serve as a robust foundation for the successful and safe application of this versatile compound in a research setting.

References

- 1. 1424-74-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]

- 3. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Hydroxy-1-(3-hydroxyphenyl)-propane | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Characterization of 3-(3-Hydroxypropyl)phenol (CAS Number 1424-74-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical characterization of 3-(3-Hydroxypropyl)phenol, a valuable building block in synthetic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to offer insights into the causality behind experimental choices and to establish self-validating analytical workflows.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a phenol ring substituted with a hydroxypropyl group at the meta position. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough characterization is paramount to ensure its identity, purity, and suitability for downstream applications.

The initial step in characterizing any chemical entity is to ascertain its fundamental physicochemical properties. These data points are crucial for handling, storage, and the design of appropriate analytical methodologies.

| Property | Value | Source |

| CAS Number | 1424-74-4 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Purity (typical) | ≥96% | [3][4] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [2] |

Structural Elucidation via Spectroscopic Methods

Spectroscopic analysis provides unambiguous confirmation of the chemical structure of this compound. The following sections detail the expected outcomes and rationale for the primary spectroscopic techniques used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the structure of the propyl chain.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

-

Aromatic Protons (δ 6.5-7.2 ppm): The protons on the phenyl ring will appear in this region. Due to the meta-substitution, a complex splitting pattern is expected. The proton between the two substituents will likely be a triplet, while the others will appear as multiplets or doublets of doublets.

-

Phenolic Hydroxyl Proton (δ ~9.0 ppm, broad singlet in DMSO-d₆): The chemical shift of this proton is highly dependent on the solvent and concentration. In DMSO-d₆, it is readily observable as a broad singlet.

-

Aliphatic Protons (δ 1.7-3.6 ppm):

-

-CH₂- (adjacent to the aromatic ring, δ ~2.6 ppm, triplet): This methylene group is expected to be a triplet due to coupling with the adjacent methylene group.

-

-CH₂- (middle of the chain, δ ~1.8 ppm, quintet): This methylene group will appear as a quintet due to coupling with the two adjacent methylene groups.

-

-CH₂- (adjacent to the hydroxyl group, δ ~3.5 ppm, triplet): This methylene group, being attached to an oxygen atom, will be deshielded and appear as a triplet.

-

-

Aliphatic Hydroxyl Proton (δ ~4.5 ppm, broad singlet): Similar to the phenolic proton, its chemical shift and appearance can vary.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected in the aromatic region, confirming the meta-substitution pattern. The carbon attached to the phenolic hydroxyl group will be the most deshielded.

-

Aliphatic Carbons (δ 20-70 ppm):

-

-CH₂- (adjacent to the aromatic ring): ~32 ppm

-

-CH₂- (middle of the chain): ~34 ppm

-

-CH₂- (adjacent to the hydroxyl group): ~62 ppm

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the presence of hydroxyl and aromatic functionalities.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H (hydroxyl) | Broad peak indicative of hydrogen bonding from both the phenolic and alcoholic hydroxyl groups. |

| 3100-3000 | C-H (aromatic) | Sharp peaks characteristic of C-H stretching in the phenyl ring. |

| 3000-2850 | C-H (aliphatic) | Peaks corresponding to the C-H stretching of the propyl chain. |

| 1600-1450 | C=C (aromatic) | Strong absorptions from the stretching vibrations of the benzene ring. |

| ~1200 | C-O (phenol) | Stretching vibration of the phenolic C-O bond. |

| ~1050 | C-O (alcohol) | Stretching vibration of the primary alcohol C-O bond. |

The presence of two distinct O-H stretching bands (one for the phenolic and one for the alcoholic hydroxyl group) may be observed, with the phenolic O-H typically being broader due to stronger hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

Loss of water (M-18): A peak at m/z = 134.

-

Benzylic cleavage: A prominent peak at m/z = 107, resulting from the cleavage of the bond between the first and second carbon of the propyl chain.

-

Loss of the propyl chain: Fragments corresponding to the hydroxyphenyl moiety.

-

Purity Assessment by Chromatographic Methods

Ensuring the purity of this compound is critical for its intended use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reverse-phase method is typically employed for phenolic compounds.

HPLC Workflow for Purity Analysis

Caption: A typical HPLC workflow for purity assessment.

Detailed HPLC Protocol

-

Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Sample Preparation: Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution.

-

Purity Calculation: The purity is calculated using the area percentage method:

-

% Purity = (Area of main peak / Total area of all peaks) x 100

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile impurities. For phenolic compounds, derivatization may be necessary to improve volatility and peak shape.

GC-MS Protocol

-

Derivatization (Optional but Recommended): To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl ethers.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Injection: Splitless injection of 1 µL of the derivatized or underivatized sample.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Assess purity based on the relative peak areas in the total ion chromatogram (TIC).

Safety and Handling

As a phenolic compound, this compound requires careful handling to avoid skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The comprehensive characterization of this compound (CAS 1424-74-4) is achieved through a multi-faceted analytical approach. NMR, IR, and MS are indispensable for unambiguous structural confirmation, while HPLC and GC-MS provide robust methods for purity assessment. The protocols and expected data presented in this guide serve as a validated framework for researchers and scientists to ensure the quality and integrity of this important chemical intermediate in their research and development endeavors.

References

Foreword: A Note on Data Availability and a Comparative Approach

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Hydroxypropyl)phenol

In the field of chemical analysis, the structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide is dedicated to a comprehensive analysis of this compound (CAS 1424-74-4), a molecule of interest in synthetic and medicinal chemistry.

It is important to note that a complete, publicly available, and experimentally verified set of spectra for this compound is not readily found in consolidated databases. This is a common challenge in research. Therefore, this guide will adopt a scientifically rigorous, predictive, and comparative approach. We will leverage predicted spectral data and draw on established principles of spectroscopy. Furthermore, we will make extensive comparisons to the well-documented ortho isomer, 2-(3-Hydroxypropyl)phenol, to ground our interpretations in experimental data and highlight the subtle yet definitive differences that arise from the isomeric substitution pattern. This methodology reflects a real-world workflow for characterizing a novel or less-documented compound, blending theoretical knowledge with practical data interpretation.

Molecular Structure and Analytical Overview

This compound is an aromatic compound featuring a hydroxyl group and a hydroxypropyl substituent at the meta-position of a benzene ring. Its structural confirmation relies on identifying key features: the aliphatic propyl chain, the primary alcohol, the phenol, and the 1,3-disubstituted aromatic ring system.

Our analytical workflow is designed to be a self-validating system. The data from each technique should converge to support a single, unambiguous structure.

Physical and chemical properties of 3-(3-hydroxypropyl)phenol

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)phenol for Advanced Research

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No. 1424-74-4), a bifunctional organic compound featuring both a phenolic and a primary alcohol moiety. This unique structure makes it a valuable intermediate and building block in various fields, including pharmaceutical synthesis and material science. This document delves into its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and potential synthetic pathways. The information is curated for researchers, chemists, and drug development professionals, emphasizing the practical implications of its molecular structure on its behavior and application.

Chemical Identity and Molecular Structure

This compound is an aromatic alcohol. Its structure consists of a phenol ring substituted at the meta-position with a 3-hydroxypropyl chain. The presence of two distinct hydroxyl groups—one acidic (phenolic) and one nucleophilic (alcoholic)—on a relatively simple scaffold is the cornerstone of its chemical utility.

Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1424-74-4 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)O)CCCO | [1] |

| InChIKey | TVQDIGAZKJXXLX-UHFFFAOYSA-N | [1] |

The molecule's functionality is dictated by three primary regions:

-

The Aromatic Ring: The benzene ring is the core scaffold.

-

The Phenolic Hydroxyl Group: This group makes the molecule acidic and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself.

-

The Aliphatic Side Chain with a Primary Alcohol: The propyl chain provides spacing and flexibility, while the terminal primary alcohol acts as a nucleophile and is susceptible to oxidation.

Physicochemical Properties

Experimental data for this compound is sparse in publicly available literature; many databases provide computed or predicted values. These predictions, derived from computational models, offer valuable guidance for experimental design.

Table of Computed Physicochemical Properties:

| Property | Predicted Value | Source |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Exact Mass | 152.083729621 Da | [1] |

Solubility & Appearance: Pure phenol is a white crystalline solid, and its derivatives often share similar characteristics.[4] Based on its structure, this compound is expected to be a solid or a viscous liquid at room temperature. The two hydroxyl groups allow for hydrogen bonding, suggesting moderate solubility in water and high solubility in polar organic solvents such as ethanol, methanol, and acetone.[4][5] Commercial suppliers recommend storing the compound in a dry, dark place at room temperature.[2]

Spectroscopic Profile (Predicted)

A robust analytical workflow is critical for confirming the identity and purity of any chemical compound. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic region (approx. 6.5-7.2 ppm) would show complex splitting patterns for the four protons on the substituted ring. The aliphatic region would feature three methylene groups: one adjacent to the ring (Ar-CH₂-, approx. 2.6 ppm), one adjacent to the alcohol (-CH₂-OH, approx. 3.6 ppm), and a central methylene group (-CH₂-, approx. 1.8 ppm). The two hydroxyl protons (-OH) would appear as broad singlets, with their chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would display nine distinct signals. Four signals would correspond to the aromatic carbons, with the carbon bearing the phenolic -OH group being the most downfield (approx. 155 ppm). The remaining five signals would correspond to the propyl chain carbons and the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations from both the alcohol and phenol groups due to hydrogen bonding. C-O stretching bands would appear in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching peaks would be visible in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl side chain.

Chemical Reactivity and Synthetic Utility

The value of this compound in drug discovery and material science stems from its dual reactivity. The phenolic and alcoholic hydroxyl groups can be addressed with high selectivity under different reaction conditions.

Key Reactions:

-

Reactions of the Alcoholic -OH: As a primary alcohol, this group readily undergoes oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into esters, ethers, or halides via standard synthetic protocols.

-

Reactions of the Phenolic -OH: This group is acidic and can be deprotonated with a mild base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. It can also form esters with acyl chlorides or anhydrides.

-

Reactions of the Aromatic Ring: The phenolic -OH group is an activating group, directing electrophiles to the ortho and para positions. Therefore, the molecule can undergo reactions like halogenation, nitration, and Friedel-Crafts acylation at the positions C2, C4, and C6.

Caption: Key reaction pathways for this compound.

Proposed Synthesis Workflow

A plausible laboratory-scale synthesis of this compound can be envisioned starting from commercially available 3-methoxyphenylacetic acid. This multi-step process leverages standard and reliable organic reactions.

Experimental Protocol:

-

Reduction of Carboxylic Acid: 3-methoxyphenylacetic acid is reduced to 2-(3-methoxyphenyl)ethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.

-

Conversion to Halide: The resulting alcohol is converted to a bromide, 2-(3-methoxyphenyl)ethyl bromide, using a reagent like phosphorus tribromide (PBr₃).

-

Grignard Reaction & Formylation: The bromide is converted into a Grignard reagent by reacting with magnesium turnings. This is followed by a reaction with a one-carbon electrophile like dimethylformamide (DMF) to yield 3-(3-methoxyphenyl)propanal.

-

Reduction of Aldehyde: The aldehyde is then reduced to the target primary alcohol, 3-(3-methoxyphenyl)propan-1-ol, using a milder reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Demethylation: The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM).

Purification: The crude product from the final step would be purified using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the final compound.

Caption: Proposed synthetic workflow for this compound.

Applications and Natural Occurrence

While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest. Its isomers are used as precursors in the synthesis of pharmaceuticals and agricultural chemicals.[6] Given its bifunctional nature, it serves as a versatile building block for creating more complex molecules with potential biological activity.

Notably, this compound has been identified as a natural product found in the European yew tree, Taxus baccata.[1] This plant is the original source of the prominent chemotherapy drug Paclitaxel (Taxol), suggesting that related phenolic compounds from this species may warrant further investigation for biological activity.

Safety and Handling

No specific toxicology data for this compound is readily available. However, based on its structural similarity to other phenols and its isomer, 2-(3-hydroxypropyl)phenol, appropriate precautions must be taken. Phenolic compounds are generally toxic and corrosive.[7]

GHS Hazard Statements (Inferred from Isomer Data):

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H318: Causes serious eye damage.[8]

-

H335: May cause respiratory irritation.[8]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

References

- 1. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1424-74-4|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(3-HYDROXY-PROPYL)-PHENOL | 1424-74-4 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Nitrophenol, 98+% | Fisher Scientific [fishersci.ca]

- 6. Cas 1481-92-1,2-(3-HYDROXY-PROPYL)-PHENOL | lookchem [lookchem.com]

- 7. Phenol for Advanced Chemical Synthesis Applications | PENPET [penpet.com]

- 8. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Hydroxypropyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-(3-Hydroxypropyl)phenol, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing the compound's behavior in various solvents and under diverse environmental conditions. It offers field-proven, step-by-step protocols for solubility and stability assessment, grounded in authoritative standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). Through a synthesis of theoretical knowledge and practical application, this guide aims to equip professionals with the critical insights needed for effective formulation, handling, and storage of this compound.

Section 1: Physicochemical Profile of this compound

This compound, with the molecular formula C₉H₁₂O₂, is an aromatic organic compound featuring both a phenolic hydroxyl group and a primary alcohol on a propyl side chain.[1] This dual functionality dictates its chemical behavior, influencing its solubility, polarity, and reactivity.

Molecular Structure:

Caption: Chemical structure of this compound.

Understanding the molecule's fundamental properties is paramount to predicting its behavior in formulation and development. The phenolic hydroxyl group imparts weak acidity (predicted pKa ≈ 10.28), while the aliphatic hydroxyl group behaves as a typical primary alcohol.[2][3] The presence of two hydroxyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, a key factor in its solubility profile.[3]

Key Physicochemical Parameters:

| Property | Value / Prediction | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Predicted pKa | 10.28 ± 0.30 | [2][3] |

| Predicted LogP | 1.5 | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

The predicted LogP value of 1.5 suggests that the compound has a moderate lipophilicity, indicating it will be soluble in a range of organic solvents but may have limited solubility in water.

Section 2: A Deep Dive into the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and formulate-ability. The solubility of this compound is governed by the interplay of its polar hydroxyl groups and its nonpolar benzene ring.

Causality of Solubility Behavior:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The two hydroxyl groups can form strong hydrogen bonds with protic solvents. While sparingly soluble in water, its solubility is expected to be significantly higher in lower-chain alcohols like ethanol and methanol, where the alkyl groups of the solvent can interact more favorably with the compound's benzene ring.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound. Solubility is expected to be moderate to good, driven by dipole-dipole interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The strong, cohesive energy of the hydrogen-bonded this compound molecules is difficult to overcome by the weak van der Waals forces offered by nonpolar solvents.

Predicted Solubility Summary:

| Solvent Category | Example Solvents | Predicted Solubility | Primary Intermolecular Force |

| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding |

| Ethanol, Methanol | Soluble | Hydrogen Bonding | |

| Polar Aprotic | Acetone, DMSO | Soluble | Dipole-Dipole, H-Bonding |

| Acetonitrile | Moderately Soluble | Dipole-Dipole | |

| Nonpolar | Hexane, Toluene | Poorly Soluble | London Dispersion Forces |

Note: This table is based on chemical principles. Experimental verification is essential and is outlined in Section 4.

Section 3: Unraveling the Stability Landscape

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] For phenolic compounds like this compound, the primary degradation pathways of concern are oxidation and pH-mediated reactions.

Key Factors Influencing Stability:

-

Oxidation: Phenols are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal ions.[5] The phenolic hydroxyl group can be oxidized to form phenoxy radicals, which can then polymerize or rearrange to form colored quinone-type structures. This degradation is often accelerated by elevated temperatures and exposure to UV light.[5][6][7]

-

pH: The stability of phenolic compounds is highly pH-dependent.[8][9] In alkaline conditions (high pH), the phenolic proton dissociates to form a phenoxide ion. This anion is more electron-rich and thus significantly more susceptible to oxidation than the protonated phenol.[8][9] Therefore, degradation is often accelerated in basic solutions. Phenolic compounds are generally more stable in acidic to neutral conditions.[9]

-

Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[6][10] Storage at controlled, and often reduced, temperatures is crucial for maintaining the long-term integrity of the compound.

Primary Degradation Pathway: Oxidation

The most probable degradation route involves the oxidation of the phenol ring. This process can be visualized as follows:

Caption: Simplified pathway for the oxidative degradation of phenols.

Section 4: Protocol for Practical Solubility Assessment (Shake-Flask Method)

This protocol is based on the principles outlined in the OECD Test Guideline 105 for determining water solubility.[11][12] The shake-flask method is a reliable technique for substances with solubilities above 10⁻² g/L.[11][12]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate all equipment (analytical balance, thermometer, HPLC).

-

Ensure the selected solvent is of high purity (e.g., HPLC grade).

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

-

Equilibration (Trustworthiness Checkpoint):

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert vial (e.g., glass with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.

-

Place the vial in a thermostatically controlled shaker or agitator at a specified temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for an extended period. To ensure equilibrium is reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[12]

-

-

Sampling and Preparation:

-

Once equilibrium is reached, stop agitation and allow the solid to settle. Centrifugation can be used to accelerate phase separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method. A typical method for phenols involves a C18 reversed-phase column with a mobile phase of acetonitrile and water (or a buffer).[13] Detection is commonly performed using a UV detector at the compound's λ_max.

-

Quantify the concentration against the prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Section 5: Protocol for Forced Degradation & Stability Assessment

This protocol is designed based on the principles of forced degradation studies as described in the ICH Q1A(R2) guideline.[4][14][15] The goal is to identify potential degradation products and pathways to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Workflow Diagram:

Caption: Workflow for conducting a forced degradation stability study.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Application of Stress:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat (e.g., 60-80°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and keep at room temperature. Causality Note: Phenols are highly sensitive to basic conditions, so harsh heating is often unnecessary and can lead to complete degradation.

-

Oxidative Degradation: Treat the stock solution with a low concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C) protected from light.

-

Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines, alongside a dark control sample.[14]

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Quench the reaction if necessary (e.g., neutralize the acid/base samples).

-

Analyze all samples using a stability-indicating HPLC method. An ideal method will separate the parent peak from all degradation product peaks. Using a photodiode array (PDA) detector can help assess peak purity, while mass spectrometry (MS) is invaluable for identifying the mass of unknown degradants.

-

-

Data Evaluation (Trustworthiness Checkpoint):

-

Calculate the percentage of the parent compound remaining at each time point.

-

Calculate the percentage of each degradation product formed.

-

Perform a mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally remain constant. A good mass balance (e.g., 95-105%) provides confidence in the analytical method's ability to detect all relevant species.

-

Identify the conditions under which the compound is least stable to inform handling and storage recommendations.

-

Section 6: Formulation and Handling Recommendations

Based on the synthesized physicochemical profile, the following insights are critical for drug development professionals:

-

Solvent Selection for Formulation: For liquid formulations, polar organic solvents or co-solvent systems involving ethanol, propylene glycol, or polyethylene glycol are likely to be most effective. For aqueous formulations, pH control will be critical. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) will enhance stability by keeping the phenol group protonated and less susceptible to oxidation.[9]

-

Stability during Handling and Storage: The compound should be protected from light and stored in a cool, controlled environment.[6][7] To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage or for solutions. The inclusion of antioxidants (e.g., sodium metabisulfite) or chelating agents (to sequester metal ion catalysts) should be considered in liquid formulations.

-

Analytical Method Development: Chromatographic methods must be validated as "stability-indicating." The forced degradation studies outlined above are the primary tool for achieving this, ensuring that any potential degradants do not co-elute with the active compound, which would lead to an inaccurate assessment of its purity and potency over time.

Section 7: References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from --INVALID-LINK--

-

Regulatory Affairs Professionals Society (RAPS). (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from --INVALID-LINK--

-

International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

-

European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from --INVALID-LINK--

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from --INVALID-LINK--

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Retrieved from --INVALID-LINK--

-

SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from --INVALID-LINK--

-

LookChem. (n.d.). Cas 1481-92-1, 2-(3-HYDROXY-PROPYL)-PHENOL. Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from --INVALID-LINK--

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from --INVALID-LINK--

-

LookChem. (n.d.). 2-(3-Hydroxypropyl)phenol. Retrieved from --INVALID-LINK--

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. Retrieved from --INVALID-LINK--

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from --INVALID-LINK--

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 3-Hydroxybenzenepropanol. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 1424-74-4|this compound. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 4-(3-hydroxypropyl)phenol. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information (NCBI). (n.d.). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information (NCBI). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). chemical reaction equations of Phenol degradation pathway. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Pathways of phenol degradation. Retrieved from --INVALID-LINK--

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from --INVALID-LINK--

-

MDPI. (n.d.). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from --INVALID-LINK--

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 528 - Determination of Phenols in Drinking Water. Retrieved from --INVALID-LINK--

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from --INVALID-LINK--

-

Chromatography Online. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from --INVALID-LINK--

References

- 1. 3-Hydroxybenzenepropanol | C9H12O2 | CID 10351871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-(3-Hydroxypropyl)phenol|lookchem [lookchem.com]

- 4. database.ich.org [database.ich.org]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. filab.fr [filab.fr]

- 12. laboratuar.com [laboratuar.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Potential Biological Activities of Substituted Hydroxypropyl Phenols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Substituted phenols represent a cornerstone in medicinal chemistry, valued for their diverse biological activities. This technical guide delves into the potential therapeutic applications of a specific subclass: substituted hydroxypropyl phenols. While direct research on simple hydroxypropyl phenols is an emerging field, this document synthesizes current knowledge from related, more complex phenolic structures, such as magnolol and honokiol, to provide a comprehensive overview of their potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We will explore the underlying mechanisms of action, present detailed protocols for in vitro evaluation, and discuss the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of substituted hydroxypropyl phenols.

Introduction: The Therapeutic Promise of Substituted Phenols

Phenolic compounds are a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent ability to donate a hydrogen atom or an electron makes them potent antioxidants, a property that underpins many of their other biological activities.[1] The substitution pattern on the phenolic ring plays a crucial role in modulating their physicochemical properties and biological efficacy. The introduction of a hydroxypropyl group, in particular, can influence lipophilicity, steric hindrance, and the potential for hydrogen bonding, thereby fine-tuning the molecule's interaction with biological targets.

While the broader class of phenolic compounds has been extensively studied, this guide will focus on the specific potential of phenols bearing hydroxypropyl substituents. Due to the limited direct research on simple substituted hydroxypropyl phenols, we will draw parallels from well-studied, more complex analogues like magnolol and honokiol. These biphenolic compounds, which can be viewed as elaborate substituted phenols, have demonstrated significant therapeutic potential, offering valuable insights into the possible activities of their simpler hydroxypropyl counterparts.[2][3]

Antioxidant Activity: The Foundation of Phenolic Bioactivity

The antioxidant capacity of phenolic compounds is their most fundamental biological property, from which many other therapeutic effects are derived. This activity is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.

Mechanism of Action

Phenolic antioxidants primarily act via two mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical.

-

Single Electron Transfer (SET): The phenol can donate an electron to a free radical, converting it to an anion, which is then typically protonated by the solvent.

The efficiency of these processes is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[4] For instance, electron-donating groups can enhance the antioxidant activity by stabilizing the phenoxyl radical.

In Vitro Evaluation of Antioxidant Activity

Several standardized assays are employed to quantify the antioxidant potential of phenolic compounds in vitro.

This is one of the most common and reliable methods for evaluating antioxidant activity.[5]

Protocol:

-

Prepare a stock solution of the substituted hydroxypropyl phenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, mix the DPPH solution with the test compound dilutions.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound to the FRAP reagent and incubate at 37°C for a specified time.

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Construct a standard curve using a known antioxidant, such as Trolox.

-

Express the antioxidant capacity of the test compound as Trolox equivalents.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Phenolic compounds have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[6][7]

Mechanism of Action

The anti-inflammatory effects of phenolic compounds are often linked to the inhibition of pro-inflammatory enzymes and the modulation of transcription factors that regulate the expression of inflammatory mediators. Key pathways include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many phenolic compounds can inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Phenols can also modulate the MAPK signaling cascade (including ERK, JNK, and p38), which plays a crucial role in the inflammatory response.[9]

-

COX (Cyclooxygenase) and LOX (Lipoxygenase) Inhibition: Some phenolic compounds can directly inhibit the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.

For example, honokiol has been shown to inhibit fMLP-induced superoxide anion production in human neutrophils with an IC50 of 9.80 ± 0.21 μM by targeting Lyn kinase, a member of the Src family of kinases.[10]

Figure 1: Simplified diagram of the NF-κB signaling pathway and potential points of inhibition by substituted hydroxypropyl phenols.

In Vitro Evaluation of Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the substituted hydroxypropyl phenol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

Anticancer Activity: A Multifaceted Approach

The anticancer properties of phenolic compounds are attributed to their ability to induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis.[11] Analogs of magnolol and honokiol have shown promising anticancer activities. For instance, a semi-synthesized magnolol derivative exhibited potent cytotoxic activity against four human cancer cell lines, with IC50 values ranging from 20.43 to 28.27 μM.[12] Another study on novel magnolol derivatives reported IC50 values ranging from 4.81 to 13.54 μM against non-small cell lung cancer cell lines.[13]

Mechanism of Action

The anticancer mechanisms of phenolic compounds are diverse and often involve the modulation of multiple signaling pathways:

-

Induction of Apoptosis: Phenols can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and activating caspases.

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.

-

Inhibition of Metastasis: Some phenolic compounds can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).[12]

Figure 2: Experimental workflow for evaluating the in vitro anticancer activity of substituted hydroxypropyl phenols.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the substituted hydroxypropyl phenol for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.[14]

Table 1: Cytotoxicity of Selected Magnolol Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Magnolol Derivative 6a | MDA-MB-231 | 20.43 | [12] |

| Magnolol Derivative 6a | MCF-7 | 28.27 | [12] |

| Magnolol Derivative 6a | CNE-2Z | 25.61 | [12] |

| Magnolol Derivative 6a | SMMC-7721 | 22.84 | [12] |

| Magnolol Derivative A13 | H1975 | 4.81 | [13] |

| Magnolol Derivative C1 | H1975 | 7.92 | [13] |

| Magnolol Derivative C2 | H1975 | 5.86 | [13] |

Antimicrobial Activity: Disrupting Microbial Integrity

Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[10] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Mechanism of Action

The antimicrobial action of phenols is generally attributed to:

-

Membrane Disruption: The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the microbial cell membrane, increasing its permeability and leading to the leakage of intracellular components.

-

Enzyme Inhibition: The hydroxyl group of the phenol can interact with microbial enzymes, particularly those involved in energy production, leading to their inactivation.

The antimicrobial efficacy is often related to the lipophilicity of the compound; a more lipophilic phenol will more readily integrate into the cell membrane.[5]

In Vitro Evaluation of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][15]

Protocol (Broth Microdilution Method):

-

Prepare a series of twofold dilutions of the substituted hydroxypropyl phenol in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[16]

Table 2: Antimicrobial Activity of Selected Phenolic Compounds

| Compound | Microorganism | MIC (mM) | Reference |

| 1-Methylpropyl Coumarate | Bacillus subtilis | 0.9 | [17] |

| 1-Methylpropyl Ferulate | Bacillus subtilis | 0.9 | [17] |

| 1-Methylpropyl Coumarate | Escherichia coli | 3.5 | [17] |

| 1-Methylpropyl Ferulate | Escherichia coli | 3.5 | [17] |

| 1-Methylpropyl Coumarate | Candida albicans | 1.8 | [17] |

| 1-Methylpropyl Ferulate | Candida albicans | 1.8 | [17] |

Structure-Activity Relationships (SAR)

The biological activity of substituted hydroxypropyl phenols is intrinsically linked to their chemical structure. Key structural features that influence activity include:

-

Position of the Hydroxypropyl Group: The ortho, meta, or para positioning of the hydroxypropyl group can affect the molecule's steric profile and its ability to interact with target sites.

-

Other Substituents on the Aromatic Ring: The presence of other electron-donating or electron-withdrawing groups can modulate the electronic properties of the phenolic hydroxyl group, thereby influencing its antioxidant and other biological activities.[3][4]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the hydroxypropyl group and other substituents, is crucial for its ability to cross cell membranes and interact with hydrophobic targets.[5]

For example, in a series of phenolic compounds, the antioxidant reactivity was found to be dependent on the bond dissociation enthalpy of the O-H bond, which is influenced by the electronic effects of the substituents.[18]

Conclusion and Future Perspectives

Substituted hydroxypropyl phenols represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. By drawing insights from related, more complex molecules like magnolol and honokiol, we can infer that these simpler structures are likely to possess significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The future of research in this area lies in the systematic synthesis and biological evaluation of a diverse library of substituted hydroxypropyl phenols. Such studies will be instrumental in elucidating their specific mechanisms of action, establishing clear structure-activity relationships, and ultimately, paving the way for the development of novel therapeutic agents based on this versatile chemical scaffold.

References

- 1. jocpr.com [jocpr.com]

- 2. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and synthesis of novel magnolol derivatives with potent anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discoveryklab.essec.edu [discoveryklab.essec.edu]

- 18. mdpi.com [mdpi.com]

Discovery and natural occurrence of 3-(3-Hydroxypropyl)phenol

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)phenol: Discovery, Natural Occurrence, and Synthetic Pathways

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a phenolic compound of interest to researchers in natural product chemistry, pharmacology, and synthetic chemistry. We will delve into its discovery, natural sources, methods for its isolation and synthesis, and its analytical characterization. This document is intended for professionals in drug development and scientific research, offering expert insights into the experimental considerations for working with this molecule.

Introduction and Physicochemical Properties

This compound, also known as 3-hydroxybenzenepropanol, is a substituted phenol with the chemical formula C₉H₁₂O₂.[1][2] Its structure consists of a phenol ring substituted at the meta-position with a 3-hydroxypropyl chain. This unique combination of a hydrophilic alcohol and a moderately polar phenol group imparts specific solubility and reactivity characteristics that are of interest for further chemical modification and biological evaluation.

The presence of two hydroxyl groups and an aromatic ring suggests potential for a range of biological activities, including antioxidant and antimicrobial properties, which are common among phenolic compounds.[3][4] Its role as a potential building block in the synthesis of more complex molecules further enhances its importance in medicinal and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1424-74-4 | [1][5] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Hydroxybenzenepropanol, 3-(3-hydroxyphenyl)propanol | [2] |

Discovery and Natural Occurrence

The formal discovery of this compound is not extensively documented in readily available literature. However, its identification as a naturally occurring compound has been reported.

Identification in Flora

This compound has been identified as a constituent of Taxus baccata, the European yew.[2] This finding is significant as the Taxus genus is a well-known source of complex and biologically active natural products, most notably the anticancer drug paclitaxel. The presence of simpler phenolic compounds like this compound in these plants suggests they may serve as biosynthetic precursors or have their own ecological roles.

Context within Natural Phenols

Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant and microbial kingdoms.[6][7] They play crucial roles in plant defense against pathogens, insects, and UV radiation.[6] While this compound is not one of the most abundant natural phenols, its existence underscores the structural diversity that can be found in nature. Many phenolic compounds are also found in products derived from plants, such as propolis, a resinous mixture produced by honeybees, which is rich in a variety of phenols and polyphenols.[8][9][10]

Isolation from Natural Sources

The isolation of this compound from a plant matrix like Taxus baccata would follow established protocols for the extraction and purification of phenolic compounds.[11][12] The choice of solvent and chromatographic technique is critical for achieving good recovery and purity.

Extraction Methodologies

A generalized workflow for the isolation of this compound from a plant source would involve an initial extraction with a polar solvent to solubilize the phenolic constituents.

Step-by-Step Protocol:

-

Sample Preparation: The plant material (e.g., leaves, bark) is first dried and ground to a fine powder to increase the surface area for solvent penetration.[7]

-

Solvent Extraction: A polar solvent such as methanol, ethanol, or a mixture of acetone and water is used for the initial extraction.[13] This can be performed using techniques like maceration, Soxhlet extraction, or more modern methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[11]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a compound like this compound, partitioning between a non-polar solvent (like hexane, to remove lipids) and a more polar solvent (like ethyl acetate) would be appropriate.

-

Chromatographic Purification: The enriched fraction is then purified using chromatographic techniques.

-

Column Chromatography: Initial purification is often carried out on a silica gel or Sephadex column.[11] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would be used to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a highly pure sample is typically achieved using reversed-phase HPLC (RP-HPLC).[11]

-

Chemical Synthesis

While found in nature, laboratory synthesis provides a reliable and scalable source of this compound for research purposes. A plausible and efficient synthetic route involves the reduction of a suitable carbonyl precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the propyl chain at the alcohol, suggesting a precursor such as 3-(3-oxopropyl)phenol or a related ester or acid. A more straightforward approach would be the reduction of 3-(3-hydroxyphenyl)propanoic acid or its ester.

Proposed Synthetic Pathway

A common method would be the reduction of the carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid.

Step-by-Step Protocol:

-

Starting Material: Commercially available 3-(3-hydroxyphenyl)propanoic acid.

-

Reduction: The carboxylic acid is reduced to the primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically used for this transformation. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Workup: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate the aluminum salts.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data provides a fingerprint for the identification and purity assessment of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |